molecular formula C20H19NO4 B2689494 N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-98-9

N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2689494
CAS No.: 890614-98-9
M. Wt: 337.375
InChI Key: LGDZFTGCJVMMKR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and two aromatic rings with methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization One common approach is the reaction of 3-methoxyphenylboronic acid with 5-bromo-2-furancarboxylic acid under Suzuki coupling conditions to form the furan ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(7-oxo-7H-benz[de]anthracen-3-ylsulfanyl)acetamide
  • 4-(methoxyphenylmethyl)biphenyl
  • Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine

Uniqueness

N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-14-6-8-16(9-7-14)24-13-18-10-11-19(25-18)20(22)21-15-4-3-5-17(12-15)23-2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDZFTGCJVMMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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